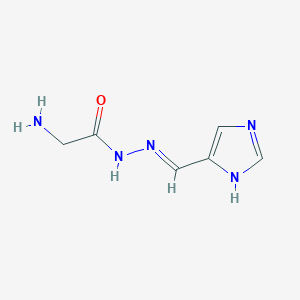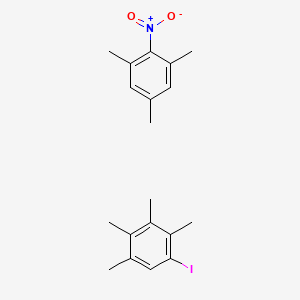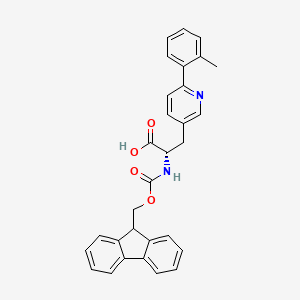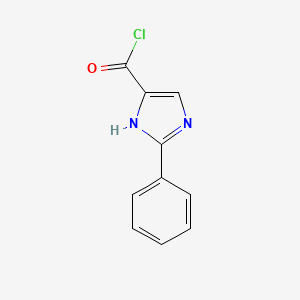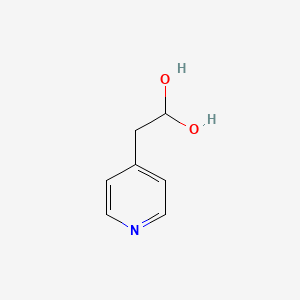
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate: is a complex organic compound that belongs to the class of amino acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents used in the synthesis may include tert-butyl chloroformate, diphenylmethanamine, and fluorinated aromatic compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other amino acid derivatives with fluorinated aromatic groups and tert-butyl protecting groups. Examples include:
- tert-Butyl (S)-2-((benzylidene)amino)-3-(2-fluorophenyl)propanoate
- tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(4-methoxyphenyl)propanoate
Uniqueness
The uniqueness of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C28H30FNO4 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(benzhydrylideneamino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C28H30FNO4/c1-28(2,3)34-27(31)23(16-21-17-24(32-4)25(33-5)18-22(21)29)30-26(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17-18,23H,16H2,1-5H3/t23-/m0/s1 |
Clé InChI |
NSPLQDXBTLPVRI-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC1=CC(=C(C=C1F)OC)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC(=C(C=C1F)OC)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
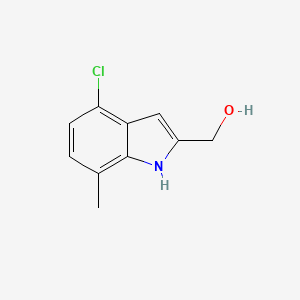

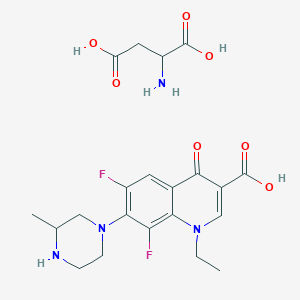


![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)

![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)
